(methoxycarbamoyl)formic acid
Description
(Methoxycarbamoyl)formic acid is a carboxylic acid derivative characterized by a methoxycarbamoyl group (–NH–C(O)–OCH₃) attached to the formic acid backbone (HCOOH). This structural modification introduces unique electronic and steric effects, influencing its acidity, stability, and reactivity compared to simpler carboxylic acids.
Properties
CAS No. |
177902-89-5 |
|---|---|
Molecular Formula |
C3H5NO4 |
Molecular Weight |
119.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of raw materials, precise control of reaction conditions, and efficient separation of the final product from by-products.
Chemical Reactions Analysis
Types of Reactions
(methoxycarbamoyl)formic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can yield methoxycarbamoyl alcohol.
Substitution: The methoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Methoxycarbamoyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
(methoxycarbamoyl)formic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Thioformic acid replaces oxygen with sulfur, reducing polarity and altering conformational stability .
Acidity and Reactivity
pKa Values
Reactivity Trends :
- Formic acid readily undergoes esterification without catalysts , while this compound may require milder conditions due to steric hindrance.
Stability and Conformational Behavior
- Formic Acid : Exists predominantly in the s-cis conformation due to intramolecular hydrogen bonding .
- Thioformic Acid : Computational studies suggest discrepancies between theoretical and experimental conformational stability, highlighting the need for advanced modeling .
- This compound : The bulky carbamoyl group likely destabilizes the s-cis conformation, favoring extended or alternative conformers.
Q & A
Advanced Research Question
- Ion Chromatography (IC) : Use anion separation columns (e.g., Metrosep A Supp 7) with conductivity detection for precise quantification of low-molecular-weight acids (LOQ: 5 µg/m³) .
- GC/MS Derivatization : Convert this compound to volatile derivatives (e.g., methyl esters) to enhance detectability .
- Mass Spectral Libraries : Compare fragmentation patterns with reference standards (e.g., NIST PBM library) to confirm identity .
Contradictions : Co-elution with formic/acetic acid derivatives may occur; optimize column parameters (e.g., DB-5 MS, 60 m × 0.25 mm) .
How do temperature and humidity influence the stability of this compound in polymer matrices?
Basic Research Question
Design experiments using climate-controlled chambers (e.g., ±0.4°C, ±3% RH accuracy) :
- Temperature Effects : Test ranges from 10°C (reduced thermal degradation) to 23°C (accelerated aging).
- Humidity Effects : Compare 20% RH (low hydrolysis) vs. 50% RH (enhanced reactivity).
Key Findings (Analogous to Formic Acid) : - Lowering temperature from 23°C to 10°C reduces emission rates by 2–4× .
- Reducing RH from 50% to 20% decreases reactivity by ≥2× .
What statistical approaches resolve data contradictions in emission studies of this compound across replicate samples?
Advanced Research Question
- ANOVA : Identify variance sources (e.g., material heterogeneity, chamber conditions) .
- Multivariate Regression : Corrogate emissions with environmental parameters (e.g., for temperature/humidity effects) .
- Error Propagation : Account for uncertainties in LOQ (e.g., ±1 µg/m³ for GC/MS) and chamber calibration .
How can researchers isolate this compound as a unique degradation marker in mixed-VOC environments?
Advanced Research Question
- SPME-GC/MS : Use selective sorbents (e.g., Carboxen/PDMS) for headspace extraction of polar compounds .
- Isotopic Labeling : Track -labeled this compound in degradation assays to distinguish from background VOCs .
- Source Apportionment : Apply principal component analysis (PCA) to differentiate emission sources (e.g., material type vs. ambient contamination) .
What are the limitations of using Tenax TA® sorbents for long-term sampling of this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
